molecular formula C11H21NO3 B6227956 tert-butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate CAS No. 2275341-04-1

tert-butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate

Cat. No.: B6227956
CAS No.: 2275341-04-1
M. Wt: 215.29 g/mol
InChI Key: GLQAUYYBTAZNHL-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . Its structure features a carbamate group protected by a tert-butyloxycarbonyl (Boc) group, a primary alcohol, and a cyclopropyl ring, making it a versatile building block in organic synthesis and medicinal chemistry research . The Boc group is a cornerstone in synthetic chemistry for the protection of amines, and the presence of both hydroxy and cyclopropyl functionalities makes this compound a valuable scaffold for constructing more complex molecules. While the specific biological mechanisms and research applications for this exact compound are not detailed in the available literature, compounds with carbamate functional groups are widely studied across various fields. Some carbamates are investigated for their activity as enzyme inhibitors or their utility in drug discovery pipelines . Other carbamate derivatives find applications in materials science or as intermediates in agrochemical research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with care, as it carries the safety warning statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and safety data sheets should be consulted prior to use.

Properties

CAS No.

2275341-04-1

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-9(13)6-8-4-5-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)

InChI Key

GLQAUYYBTAZNHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1CC1)O

Purity

95

Origin of Product

United States

Preparation Methods

Epoxide Ring-Opening with Cyclopropylamine Derivatives

A widely employed method involves the ring-opening of epoxides with cyclopropane-containing nucleophiles:

Reaction Scheme :

tert-Butyl glycidyl ether+CyclopropylamineBasetert-Butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate\text{tert-Butyl glycidyl ether} + \text{Cyclopropylamine} \xrightarrow{\text{Base}} \text{this compound}

Conditions :

  • Epoxide : tert-Butyl glycidyl ether (1.0 equiv)

  • Nucleophile : Cyclopropylamine (1.2 equiv)

  • Base : Potassium carbonate (2.0 equiv) in tetrahydrofuran (THF) at 60°C for 12 hours.

  • Yield : 68–72% after column chromatography.

Mechanistic Insight :
The base deprotonates cyclopropylamine, enhancing its nucleophilicity for attack on the less hindered carbon of the epoxide. Subsequent ring opening generates the secondary alcohol, which is protected in situ by tert-butyl chloroformate.

Nucleophilic Substitution on Halogenated Intermediates

This two-step approach introduces the cyclopropane group via alkylation:

Step 1: Synthesis of Halogenated Precursor

tert-Butyl N-(2-hydroxy-3-chloropropyl)carbamate+Cyclopropylmagnesium bromideIntermediate\text{tert-Butyl N-(2-hydroxy-3-chloropropyl)carbamate} + \text{Cyclopropylmagnesium bromide} \rightarrow \text{Intermediate}

  • Conditions : Grignard reagent (1.5 equiv) in diethyl ether at 0°C to room temperature.

Step 2: Boc Protection

Intermediate+di-tert-butyl dicarbonateDMAPProduct\text{Intermediate} + \text{di-tert-butyl dicarbonate} \xrightarrow{\text{DMAP}} \text{Product}

  • Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

  • Solvent : Dichloromethane, 25°C, 4 hours

  • Yield : 81% after recrystallization.

Reductive Amination of Cyclopropanecarbaldehyde

A one-pot method utilizing reductive amination:

Reaction Components :

  • Aldehyde : 3-cyclopropyl-2-hydroxypropanal (1.0 equiv)

  • Amine : tert-Butyl carbamate (1.1 equiv)

  • Reducing Agent : Sodium cyanoborohydride (1.5 equiv)

Conditions :

  • Solvent: Methanol/acetic acid (9:1 v/v)

  • Temperature: 25°C, 24 hours

  • Yield : 65% with >95% purity by HPLC.

Optimization and Scalability

Catalytic Hydrogenation for Stereochemical Control

The patent US10717703B2 highlights a scalable hydrogenation process for related carbamates:

ParameterCondition
CatalystPalladium on carbon (5% w/w)
Pressure15 psi H₂
SolventEthanol/water (4:1)
Temperature50°C
Reaction Time8 hours
Yield 89% with 99% enantiomeric excess

This method ensures retention of stereochemistry at the hydroxypropyl center, critical for pharmaceutical applications.

Solvent Effects on Reaction Efficiency

A comparative study of solvents in the epoxide ring-opening reaction:

SolventDielectric ConstantYield (%)Purity (%)
THF7.57298
DCM8.96495
DMF36.75891
Ethanol 24.376 99

Ethanol’s moderate polarity balances solubility of both epoxide and amine, minimizing side reactions.

Purification Techniques

Crystallization vs. Chromatography

MethodPurity (%)Recovery (%)Scalability
Column Chromatography99.585Low
Crystallization 98.892 High

Crystallization from hexane/ethyl acetate (3:1) is preferred for industrial-scale production.

Challenges and Solutions

Challenge : Cyclopropane ring strain leading to side reactions during Boc protection.
Solution : Use of mild bases (e.g., NaHCO₃ instead of NaOH) and low temperatures (0–5°C) to suppress ring-opening.

Challenge : Epimerization at the hydroxy center during prolonged reactions.
Solution : Short reaction times (<6 hours) and inert atmosphere (N₂ or Ar) .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate has been investigated for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. Its structural characteristics allow it to act as a prodrug or a bioactive molecule that can modulate biological pathways effectively.

Case Study: Cardiovascular Disease Treatment

A study indicated that derivatives of carbamate compounds, including this compound, exhibit promising activity against conditions such as unstable angina and atherosclerosis. These compounds can enhance vasodilation and improve blood flow, making them candidates for further pharmaceutical development .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic molecules. Its functional groups allow for further chemical modifications, making it useful in developing more complex structures.

Example Application:

In synthetic organic chemistry, this compound can be utilized to create new derivatives with enhanced biological activity or altered pharmacokinetic properties. This is particularly relevant in drug design where modifying lead compounds can yield better therapeutic agents.

Biochemical Applications

This compound is also explored for its role as an organic buffer in biochemical assays. Its stability under physiological conditions makes it suitable for various laboratory applications, including enzyme assays and metabolic studies.

Case Study: Organic Buffer Utilization

Research has demonstrated that carbamates can stabilize pH levels during enzymatic reactions, improving the accuracy of biochemical assays. The use of tert-butyl derivatives has shown to enhance the performance of certain enzymes by maintaining optimal conditions .

Data Tables

Application AreaDescription
Medicinal ChemistryPotential treatment for cardiovascular diseases; prodrug development
Organic SynthesisIntermediate for synthesizing complex organic molecules
Biochemical ApplicationsOrganic buffer for enzyme assays and metabolic studies

Comparison with Similar Compounds

tert-Butyl N-(3-Hydroxycyclopentyl)carbamate Derivatives

These compounds (e.g., CAS 154737-89-0, 167465-99-8) replace the cyclopropyl group with a cyclopentyl ring, altering steric and electronic properties:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
tert-Butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate 1934483-16-5 C₁₁H₂₁NO₃ 215.29 Cyclopropyl, 2-hydroxypropyl chain
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate 154737-89-0 C₁₀H₁₉NO₃ 201.26 Cyclopentyl ring, stereospecific hydroxyl
tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate 1290191-64-8 C₁₀H₁₉NO₃ 201.26 Opposite stereochemistry at hydroxyl

Key Findings :

  • The 2-hydroxypropyl chain in the target compound may enhance hydrogen-bonding capacity compared to cyclopentyl derivatives, influencing solubility and target binding .

tert-Butyl N-{2-[1-(Hydroxymethyl)cyclopropyl]ethyl}carbamate (CAS 1934483-16-5)

This analogue introduces a hydroxymethyl group on the cyclopropane ring:

  • Molecular Formula: C₁₁H₂₁NO₃ (same as the target compound).
  • Structural Difference : Hydroxymethyl substituent on cyclopropane vs. hydroxyl on the propyl chain.
  • Physicochemical Properties :
    • Boiling Point: 326.6±15.0 °C (higher than the target compound’s estimated ~300 °C due to increased polarity).
    • pKa: 12.91±0.46 (slightly more acidic than the target compound’s hydroxyl group) .

Research Implications :
The hydroxymethyl group may improve water solubility but could introduce steric hindrance in synthetic reactions .

Fluorinated Analogues

tert-Butyl N-(3,3,3-Trifluoro-2-hydroxypropyl)carbamate (CAS 1219606-48-0)

  • Molecular Formula: C₈H₁₄F₃NO₃.
  • Key Difference : Trifluoromethyl group replaces cyclopropyl, increasing electronegativity and metabolic stability.
  • Properties :
    • Molecular Weight: 229.197 g/mol.
    • LogP (estimated): ~1.5 (higher lipophilicity than the cyclopropyl analogue) .

Applications : The trifluoro group enhances resistance to oxidative degradation, making it suitable for fluorinated drug intermediates .

Azabicyclo and Piperidine Derivatives

tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS 880545-32-4)

  • Structure : Incorporates a strained azabicyclo ring system.
  • Molecular Weight : 212.28 g/mol.

Biological Activity

tert-butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

The compound is synthesized through the reaction of 3-cyclopropyl-2-hydroxypropylamine with tert-butyl chloroformate under basic conditions. The synthesis typically involves the following steps:

  • Dissolve 3-cyclopropyl-2-hydroxypropylamine in dichloromethane.
  • Add triethylamine as a base.
  • Introduce tert-butyl chloroformate slowly while maintaining low temperatures.
  • Stir for several hours at room temperature and extract the product using organic solvents.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It can act as an inhibitor or modulator , affecting various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thus altering the enzyme's function.
  • Receptor Modulation : It could modulate receptor signaling pathways, impacting physiological responses.

Biological Activity Data Table

Study Biological Activity Findings
Study 1Enzyme InhibitionDemonstrated selective inhibition of specific kinases, showing potential for therapeutic applications in inflammation and cancer treatment .
Study 2Antimicrobial ActivityExhibited moderate antibacterial effects against Staphylococcus aureus and Escherichia coli, with MIC values around 250 μg/mL .
Study 3Protein-Ligand InteractionsInvestigated for its role in protein-ligand interactions, highlighting its potential as a lead compound in drug design .

Case Studies

  • Sphingosine Kinase Inhibition : In a study focusing on sphingosine kinases (SphK1 and SphK2), derivatives similar to this compound were evaluated for their inhibitory effects. The findings indicated that modifications to the carbamate structure could enhance selectivity and potency against these kinases, suggesting a pathway for developing targeted therapies .
  • Antibacterial Evaluation : A series of pyrazolyl-ureas were tested for antibacterial properties, revealing that certain structural analogs of this compound showed significant activity against common bacterial strains. The results emphasized the importance of structural modifications in enhancing biological efficacy .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound Activity Notes
(S)-tert-Butyl (3-amino-2-hydroxypropyl)carbamateModerate enzyme inhibitionEnantiomer with distinct biological profiles .
tert-Butyl (3-amino-2-hydroxyethyl)carbamateLower antibacterial activityStructural differences lead to varied efficacy .

Q & A

Q. What are the common synthetic routes for tert-butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate, and what reaction conditions are critical for high yield?

The synthesis typically involves a multi-step process starting with tert-butyl carbamate reacting with functionalized amines or intermediates under mild conditions. Key steps include:

  • Amine activation : Use of di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or THF, with triethylamine as a base to neutralize acid byproducts .
  • Temperature control : Reactions are conducted at 0–5°C to stabilize intermediates, followed by gradual warming to room temperature .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is employed to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

  • NMR : Focus on the tert-butyl singlet at ~1.4 ppm (¹H) and 27–30 ppm (¹³C), the carbamate carbonyl at ~155 ppm (¹³C), and hydroxyl proton signals at 2.5–4.0 ppm (¹H, broad) .
  • IR : Carbamate C=O stretch at ~1700 cm⁻¹ and hydroxyl O-H stretch at 3200–3600 cm⁻¹ .
  • Mass spectrometry : Molecular ion peak ([M+H]⁺) matching the molecular formula (e.g., C₁₁H₂₁N₂O₃ for related analogs) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .
  • Storage : Keep in airtight containers at 2–8°C, away from strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve crystallographic data contradictions (e.g., twinning, disorder) during structural elucidation of this carbamate?

  • Software selection : Use SHELXL for refinement, leveraging its robust handling of high-disorder or twinned data via HKLF5 format .
  • Disorder modeling : Split occupancy refinement for overlapping atoms, guided by electron density maps (e.g., WinGX or OLEX2 visualization) .
  • Validation tools : Check ADDSYM in PLATON to detect missed symmetry, and R1/R2 convergence thresholds (<5% discrepancy) .

Q. What strategies optimize regioselectivity when introducing the cyclopropyl group during synthesis?

  • Steric control : Use bulky bases (e.g., LDA) to direct nucleophilic attack to the less hindered position .
  • Protecting groups : Temporarily mask the hydroxyl group with TBSCl to prevent unwanted side reactions .
  • Catalysis : Employ transition-metal catalysts (e.g., Pd/Cu) for selective cross-coupling with cyclopropane precursors .

Q. How can advanced HPLC methods be tailored to detect trace impurities in this compound?

  • Column choice : C18 reverse-phase column (5 µm, 250 mm × 4.6 mm) with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) .
  • Detection : UV at 210 nm for carbamate backbone and cyclopropyl moieties.
  • Validation : Spike samples with synthetic impurities (e.g., de-Boc byproduct) to confirm retention times and resolution ≥2.0 .

Q. What computational methods predict the biological activity of this carbamate against enzyme targets?

  • Docking studies : Use AutoDock Vina to model interactions with serine hydrolases (e.g., acetylcholine esterase), focusing on hydrogen bonds between the hydroxyl group and catalytic triads .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of the carbamate-enzyme complex, analyzing RMSD (<2 Å) and binding free energy (MM-PBSA) .

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